(3E)-3-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]-1-phenylpyrrolidine-2,5-dione
Description
(3E)-3-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]-1-phenylpyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a dimethylamino group
Properties
IUPAC Name |
(3E)-3-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(11-17(2)3)9-13-10-15(19)18(16(13)20)14-7-5-4-6-8-14/h4-9,11H,10H2,1-3H3/b12-11+,13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSYAYZCSDRTA-HYKWIDACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN(C)C)C=C1CC(=O)N(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\N(C)C)/C=C/1\CC(=O)N(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolidine-2,5-dione derivative with a dimethylamino-substituted alkene under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the enylidene linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the enylidene linkage.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like alkyl halides can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of saturated derivatives
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
(3E)-3-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]-1-phenylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-3-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]-1-phenylpyrrolidine-2,5-dione
- Dichloroaniline : Aniline derivatives with chlorine substitutions.
- Ringer’s lactate solution : A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Uniqueness
(3E)-3-[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]-1-phenylpyrrolidine-2,5-dione is unique due to its specific structural features, such as the enylidene linkage and the presence of both a dimethylamino group and a phenyl group
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
